Dapoxetine-d7 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

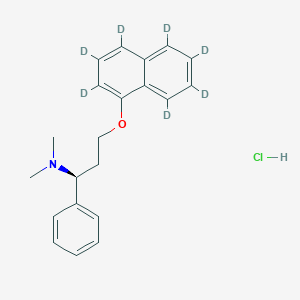

Dapoxetine-d7 (hydrochloride) is a deuterated form of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI). It is primarily used as an internal standard for the quantification of dapoxetine in various analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) . The compound is characterized by the presence of seven deuterium atoms, which replace seven hydrogen atoms in the dapoxetine molecule, enhancing its stability and making it suitable for precise analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine-d7 (hydrochloride) involves the introduction of deuterium atoms into the dapoxetine molecule. One common method is the asymmetric synthesis using chiral auxiliaries. For instance, the chiral auxiliary (S)-tert-butanesulfinamide has been used to achieve high diastereoselectivity and yield . The process typically involves the following steps:

- Starting from commercially available 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

- Introduction of the chiral auxiliary (S)-tert-butanesulfinamide.

- Subsequent reactions to form the deuterated dapoxetine intermediate.

- Final conversion to dapoxetine-d7 (hydrochloride) through hydrochloride salt formation .

Industrial Production Methods: Industrial production of dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Scientific Research Applications

Dapoxetine-d7 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of dapoxetine in various samples.

Biology: Employed in studies investigating the pharmacokinetics and metabolism of dapoxetine.

Industry: Utilized in the development and quality control of pharmaceutical formulations containing dapoxetine.

Mechanism of Action

The mechanism of action of dapoxetine-d7 (hydrochloride) is similar to that of dapoxetine. It functions by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing the levels of serotonin available for neurotransmission . This action potentiates serotonin activity, which is crucial in regulating mood and ejaculation. The central ejaculatory neural circuit, comprising spinal and cerebral areas, forms a highly interconnected network that is modulated by serotonin .

Comparison with Similar Compounds

Dapoxetine-d7 (hydrochloride) can be compared with other selective serotonin reuptake inhibitors, such as:

Fluoxetine: Another SSRI with a longer half-life and different pharmacokinetic profile.

Paroxetine: Known for its efficacy in treating various anxiety disorders but with a different side effect profile.

Clomipramine: A tricyclic antidepressant with SSRI properties, used in treating obsessive-compulsive disorder.

Uniqueness: Dapoxetine-d7 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical purposes. Its rapid onset and short duration of action make it particularly suitable for treating premature ejaculation .

Biological Activity

Dapoxetine-d7 (hydrochloride) is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE). This article explores its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

1. Overview of Dapoxetine

Dapoxetine is unique among SSRIs due to its rapid absorption and elimination profile, making it suitable for on-demand use. It primarily works by inhibiting the serotonin transporter, thereby increasing serotonin levels at the synaptic cleft, which helps in delaying ejaculation. Dapoxetine-d7 serves as an internal standard in pharmacokinetic studies due to its similar physicochemical properties to dapoxetine, allowing for accurate quantification in biological samples.

2.1 Methodology for Analysis

A validated HPLC-MS/MS method was developed to quantify dapoxetine levels in human plasma, utilizing dapoxetine-d7 as an internal standard. The method demonstrated high sensitivity with a linear range of 2.00–1000 ng/mL, precision, and accuracy without matrix interference .

2.2 Key Pharmacokinetic Parameters

The pharmacokinetic profile of dapoxetine has been thoroughly studied:

- Cmax (Maximum Plasma Concentration) :

- Fasting: 448.9 ± 203.57 ng/mL

- Postprandial: 549.1 ± 201.70 ng/mL

- Elimination Half-Life (t1/2) :

- Fasting: 17.681 ± 6.0084 hours

- Postprandial: 17.858 ± 5.9342 hours

These results indicate that food intake does not significantly affect the pharmacokinetics of dapoxetine .

Dapoxetine increases serotonin levels in the synaptic cleft by blocking the presynaptic serotonin transporter (SERT), which is crucial for its effect on ejaculation control . This mechanism is particularly beneficial for men suffering from PE.

3.2 Clinical Efficacy

Clinical trials have shown that dapoxetine significantly improves intravaginal ejaculatory latency time (IELT) compared to placebo:

- Study Findings :

- Patient-Reported Outcomes :

4. Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of dapoxetine:

| Study | Design | Population | Treatment | IELT Improvement | Statistical Significance |

|---|---|---|---|---|---|

| McMahon et al., 2012 | Double-blind RCT | n = 1067 | DPX 30 mg or 60 mg vs Placebo | DPX 30: +1.7 min; DPX 60: +2.3 min | p < 0.001 |

| Buvat et al., 2014 | Double-blind RCT | n = 1162 | DPX vs Placebo | DPX: significant increase in IELT | p < 0.001 |

These findings underscore dapoxetine's role as an effective treatment option for PE, with a favorable safety profile and minimal side effects reported .

5. Conclusion

Dapoxetine-d7 (hydrochloride) plays a critical role in pharmacokinetic studies and serves as a benchmark for assessing the biological activity of dapoxetine in clinical settings. Its unique pharmacological properties facilitate effective treatment for PE, improving patient outcomes significantly through enhanced control over ejaculation and overall sexual satisfaction.

Properties

IUPAC Name |

(1S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i6D,7D,8D,9D,12D,13D,14D; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDIQRWYNMKFM-WISGJDKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC[C@@H](C3=CC=CC=C3)N(C)C)[2H])[2H])[2H])[2H])[2H].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.